molecular formula C23H17P B078489 Phosphorin, 2,4,6-triphenyl- CAS No. 13497-36-4

Phosphorin, 2,4,6-triphenyl-

Cat. No. B078489
CAS RN: 13497-36-4
M. Wt: 324.4 g/mol
InChI Key: SPVWSVYJPGRPFL-UHFFFAOYSA-N
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Description

Phosphorin, 2,4,6-triphenyl-, also known as triphenylphosphine oxide, is a chemical compound that has been widely used in chemical synthesis and as a reagent in organic chemistry. It is a white crystalline powder that is soluble in organic solvents such as benzene and chloroform. In

Mechanism Of Action

The mechanism of action of phosphorin depends on the specific reaction it is involved in. As an oxidizing agent, it can transfer an oxygen atom to a substrate, resulting in the formation of a new bond. As a reducing agent, it can donate an electron to a substrate, resulting in the reduction of a functional group. As a ligand, it can coordinate to a metal center, stabilizing the transition state and facilitating the reaction.

Biochemical And Physiological Effects

Phosphorin has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

Phosphorin has several advantages as a reagent in lab experiments. It is relatively cheap and easy to obtain, and it is stable under normal laboratory conditions. It is also versatile and can be used in a wide range of reactions. However, it has some limitations as well. It can be toxic and should be handled with care. It can also be difficult to remove from reaction mixtures, and it can interfere with some analytical techniques.

Future Directions

There are many possible future directions for research involving phosphorin. One area of interest is the development of new synthetic methods using phosphorin as a reagent. Another area is the investigation of its biological effects and potential therapeutic applications. Additionally, there is potential for the development of new analytical techniques using phosphorin as a probe or quencher. Finally, there is interest in exploring the use of phosphorin in materials science, such as in the synthesis of new polymers or nanomaterials.
Conclusion
In conclusion, phosphorin, 2,4,6-triphenyl-, is a versatile reagent that has been widely used in chemical synthesis and scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As research continues, it is likely that new applications and uses for phosphorin will be discovered.

Synthesis Methods

Phosphorin can be synthesized by the oxidation of Phosphorin, 2,4,6-triphenyl-sphine with various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and peracetic acid. The reaction usually takes place in an organic solvent such as dichloromethane or ether, and the product can be purified by recrystallization or column chromatography.

Scientific Research Applications

Phosphorin has been widely used in scientific research as a reagent in organic chemistry. It is commonly used as a mild oxidizing agent, a reducing agent, and a ligand in transition metal catalysis. It has also been used as a probe in NMR spectroscopy and as a fluorescence quencher in biochemistry.

properties

CAS RN

13497-36-4

Product Name

Phosphorin, 2,4,6-triphenyl-

Molecular Formula

C23H17P

Molecular Weight

324.4 g/mol

IUPAC Name

2,4,6-triphenylphosphinine

InChI

InChI=1S/C23H17P/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H

InChI Key

SPVWSVYJPGRPFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

13497-36-4

synonyms

2,4,6-Triphenylphosphorin

Origin of Product

United States

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